molecular formula C12H8F3NO B1487247 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one CAS No. 2231676-39-2

2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one

Cat. No.: B1487247
CAS No.: 2231676-39-2
M. Wt: 239.19 g/mol
InChI Key: OZWQYWWVIQWRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one is a chemical compound with the molecular formula C12H8F3NO and a molecular weight of 239.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one typically involves the reaction of 8-methylquinoline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(quinolin-5-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(6-methylquinolin-5-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(8-chloroquinolin-5-yl)ethan-1-one

Uniqueness

2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one is unique due to the presence of the 8-methyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

IUPAC Name

2,2,2-trifluoro-1-(8-methylquinolin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c1-7-4-5-9(11(17)12(13,14)15)8-3-2-6-16-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWQYWWVIQWRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)C(F)(F)F)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(8-methylquinolin-5-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.